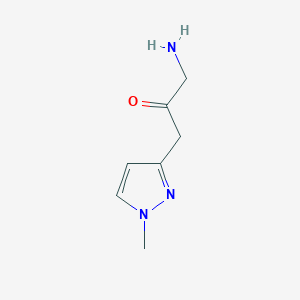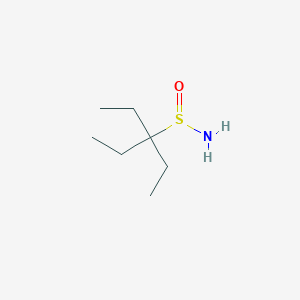
Sixantphos
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sixantphos, also known as 4,6-bis(diphenylphosphino)-10,10-dimethylphenoxasilin, is a diphosphorus ligand that belongs to the xantphos family. These ligands are characterized by their ether-linked diphenylphosphino backbones, which provide unique structural and electronic properties. This compound is widely used in homogeneous catalysis due to its ability to stabilize transition metal complexes and facilitate various catalytic reactions .
Métodos De Preparación
Sixantphos can be synthesized through a series of reactions involving the formation of the diphenylphosphino backbone. One common synthetic route involves the reaction of dichlorophenoxasilin with diphenylphosphine in the presence of a base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation of the phosphine groups. The resulting product is then purified through recrystallization or column chromatography .
Análisis De Reacciones Químicas
Sixantphos undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups. Common reagents for these reactions include halides and alkylating agents.
Cross-Coupling Reactions: this compound-ligated palladium complexes are effective catalysts for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions.
Aplicaciones Científicas De Investigación
Sixantphos has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a ligand in various catalytic reactions, including hydroformylation, alkoxycarbonylation, and hydrocyanation.
Biology: In biological research, this compound-ligated metal complexes are used as probes for studying enzyme mechanisms and protein-ligand interactions.
Medicine: this compound-based catalysts are explored for their potential in drug synthesis and the development of new pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sixantphos involves its coordination to transition metals, forming stable metal-ligand complexes. These complexes facilitate various catalytic reactions by providing a suitable environment for the activation of substrates. The wide bite angle of this compound allows for the formation of highly active catalytic species, enhancing the efficiency of the catalytic process .
Comparación Con Compuestos Similares
Sixantphos is compared with other similar compounds, such as:
Isopropxantphos: This compound has a similar diphenylphosphino backbone but with an isopropylidene substituent.
Xantphos: The parent compound of this compound, xantphos, has a similar structure but lacks the dimethylphenoxasilin backbone.
This compound stands out due to its unique structural features, which provide distinct electronic properties and catalytic behavior.
Propiedades
Número CAS |
166330-11-6 |
|---|---|
Fórmula molecular |
C38H32OP2Si |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
(4-diphenylphosphanyl-10,10-dimethylbenzo[b][1,4]benzoxasilin-6-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H32OP2Si/c1-42(2)35-27-15-25-33(40(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(35)39-38-34(26-16-28-36(38)42)41(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h3-28H,1-2H3 |
Clave InChI |
OXVURNFPSRBLKA-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Pentan-3-yl)-2,6-diazaspiro[3.3]heptane](/img/structure/B13181445.png)

![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
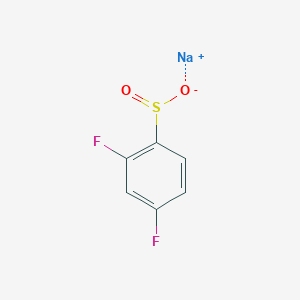
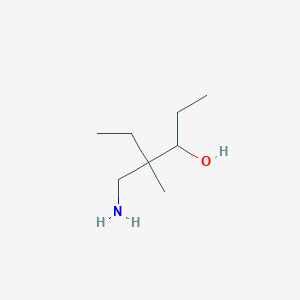
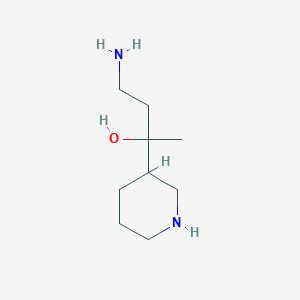
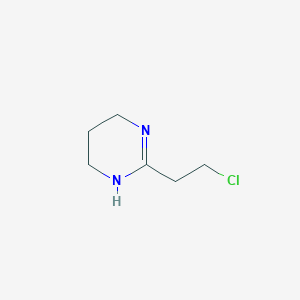

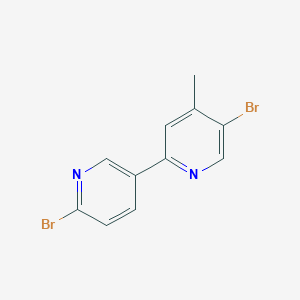
![1-[(Benzyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13181501.png)
![N-[(2-Methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13181505.png)
